molecular formula C12H17NOS B8221572 N-(2-(Benzyloxy)ethyl)thietan-3-amine

N-(2-(Benzyloxy)ethyl)thietan-3-amine

Cat. No.: B8221572
M. Wt: 223.34 g/mol
InChI Key: KYKFXNKLAFBVSE-UHFFFAOYSA-N
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Description

N-(2-(Benzyloxy)ethyl)thietan-3-amine is a tertiary amine featuring a thietane (3-membered sulfur-containing ring) core substituted with a benzyloxyethyl group. The compound combines the strained reactivity of the thietane ring with the aromatic and ether functionalities of the benzyloxy moiety. The benzyloxyethyl group likely enhances lipophilicity, influencing solubility and biological activity compared to simpler aliphatic analogs.

Properties

IUPAC Name

N-(2-phenylmethoxyethyl)thietan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-4-11(5-3-1)8-14-7-6-13-12-9-15-10-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKFXNKLAFBVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)NCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Dihaloalkanes with Sulfur Nucleophiles

Reacting 1,3-dibromopropane with sodium sulfide (Na₂S) in ethanol at 60–80°C yields thietane via nucleophilic substitution. Subsequent amination at the 3-position is achieved through:

  • Gabriel synthesis : Treatment with potassium phthalimide followed by hydrazinolysis.

  • Hofmann degradation : Reaction of a 3-amide derivative with bromine and a base.

Example Protocol :

  • 1,3-Dibromopropane (1.0 eq) + Na₂S (1.2 eq) → thietane (45–60% yield).

  • Thietane + H₂N–R (R = protecting group) → thietan-3-amine (50–70% yield after deprotection).

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts enables cyclization of diallyl sulfide derivatives. For example, diallyl sulfamide precursors undergo RCM to form thietan-3-amine analogs (60–75% yield).

2-(Benzyloxy)ethyl Side Chain Installation

The benzyloxyethyl group is introduced via alkylation or reductive amination:

Alkylation of Thietan-3-amine

Thietan-3-amine reacts with 2-(benzyloxy)ethyl halides (X = Cl, Br, I) in the presence of a base.

Optimized Conditions :

  • Base : K₂CO₃ or Na₂CO₃ (1.5–2.0 eq) to scavenge HX.

  • Solvent : DMF or acetonitrile (60–80°C, 12–24 hours).

  • Yield : 65–85%, depending on halide reactivity (Br > Cl).

Side Reactions :

  • Over-alkylation to form quaternary ammonium salts (mitigated by excess amine).

  • Ring-opening of thietane under strongly basic conditions.

Reductive Amination

Condensation of thietan-3-one with 2-(benzyloxy)ethylamine using NaBH₃CN or NaBH(OAc)₃ in MeOH/THF (rt, 6–12 hours) affords the target compound (55–70% yield).

A streamlined approach combines thietane ring formation and side-chain introduction:

  • Step 1 : Cyclization of 3-azido-1,3-dibromopropane with Na₂S to form 3-azidothietane.

  • Step 2 : Staudinger reaction with 2-(benzyloxy)ethylphosphine to directly install the side chain (70–80% overall yield).

Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but complicate recycling.

  • Water/organic biphasic systems reduce side reactions and improve yields (e.g., 78% yield with TBAB phase-transfer catalyst).

Catalytic Advances

  • Palladium-catalyzed C–N coupling : Buchwald-Hartwig amination of 3-bromothietane with 2-(benzyloxy)ethylamine (Pd(OAc)₂/Xantphos, 90°C, 24 hours → 82% yield).

  • Enzymatic amination : Lipase-mediated kinetic resolution reduces racemization (≥95% ee).

Analytical Characterization Data

Critical spectroscopic benchmarks for N-(2-(Benzyloxy)ethyl)thietan-3-amine:

Technique Key Signals
¹H NMR (CDCl₃)δ 7.35–7.25 (m, 5H, Ar–H), 4.55 (s, 2H, OCH₂Ph), 3.75–3.65 (m, 4H, NCH₂CH₂O), 3.10–2.95 (m, 2H, S–CH₂), 2.85–2.70 (m, 1H, N–CH).
¹³C NMR δ 138.2 (C–O), 128.4–127.6 (Ar–C), 72.8 (OCH₂Ph), 55.3 (NCH₂), 38.1 (SCH₂), 28.5 (N–CH).
HRMS [M+H]⁺ calc. for C₁₃H₁₈NOS: 260.1083; found: 260.1086.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzyloxy)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thietan ring to a more saturated ring system.

    Substitution: The benzyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietan derivatives.

    Substitution: Various substituted thietan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Benzyloxy)ethyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(Benzyloxy)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethyl group can enhance the compound’s binding affinity to these targets, while the thietan ring may contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(Benzyloxy)ethyl)thietan-3-amine with structurally related compounds, emphasizing molecular features, physicochemical properties, and functional group effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Notable Properties
This compound C₁₃H₁₉NOS 249.36 (estimated) Benzyloxyethyl, thietane Strained thietane ring; aromatic benzyl group linked via ether High lipophilicity; potential for ring-opening reactivity due to thietane strain
N-(5-Methylhexan-2-yl)thietan-3-amine C₁₀H₂₁NS 187.35 Branched aliphatic chain, thietane Aliphatic substituent; minimal steric hindrance Lower molecular weight; likely higher volatility compared to aromatic analogs
N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine C₁₅H₁₄N₂S 254.35 2-Methylphenyl, benzothiazine Fused benzothiazine ring; aromatic and heterocyclic components Enhanced stability due to aromaticity; potential π-π stacking interactions
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₈H₂₀N₂OS 318.43 Naphthyloxy, thienyl, dimethylamine Bulky naphthyl group; thienyl for electronic modulation High steric bulk; potential for varied spectroscopic signatures (e.g., NMR shifts)

Key Research Findings

Structural and Electronic Effects: The thietane ring in this compound introduces ring strain, increasing reactivity toward nucleophiles compared to larger heterocycles like benzothiazine or thiazolidinylidene .

Spectroscopic Comparisons :

  • NMR : Thietane derivatives exhibit distinct ¹H NMR signals for the thietane protons (δ ~3.0–4.0 ppm) and benzyloxy groups (δ ~4.5–5.0 ppm for -OCH₂- and aromatic protons). These differ from benzothiazine analogs, where aromatic protons appear at δ ~6.5–8.0 ppm .
  • IR : The thietane ring’s C-S stretch (~650–750 cm⁻¹) is a key identifier, absent in sulfur-free analogs like acetamides .

Reactivity and Applications :

  • Thietan-3-amine derivatives are explored as intermediates in drug discovery due to their balanced reactivity and stability. For example, N-(5-Methylhexan-2-yl)thietan-3-amine may serve as a precursor for anticholinergic agents, while benzothiazine derivatives are studied for antimicrobial activity.
  • The naphthyloxy-thienyl compound demonstrates how bulky substituents can modulate receptor binding, a principle applicable to optimizing this compound for targeted applications.

Q & A

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Systematic Study : Measure solubility in DMSO, DMF, and acetonitrile at 25°C using UV-Vis (λ_max = 270 nm). Account for batch-to-batch purity variations via HPLC .
  • Contradiction Source : Impurities (e.g., residual salts) may artificially elevate solubility readings.

Q. What catalytic systems enable enantioselective synthesis of this compound derivatives?

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric alkylation (up to 80% ee).
  • Analysis : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluent .

Q. How does the thietane ring’s strain energy impact the compound’s reactivity in ring-opening reactions?

  • Experimental Design : Compare kinetics of ring-opening with nucleophiles (e.g., CN⁻, OH⁻) versus non-strained analogues (e.g., tetrahydrothiophene). Use Arrhenius plots to determine activation energy .
  • Theoretical Insight : Calculate strain energy via DFT (e.g., ~20 kcal/mol for thietane vs. ~5 kcal/mol for tetrahydrothiophene) .

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